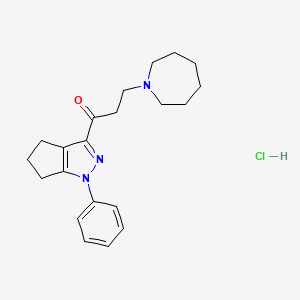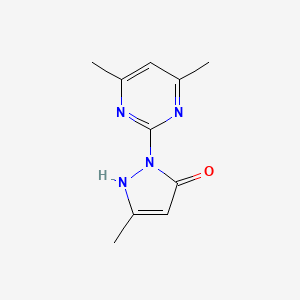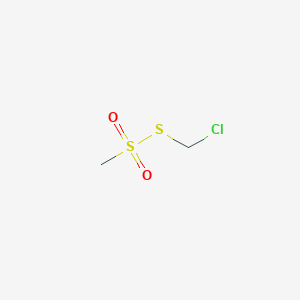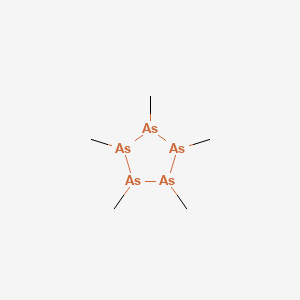![molecular formula C17H13N B14705691 6-Methyl-11H-benzo[A]carbazole CAS No. 14842-92-3](/img/structure/B14705691.png)
6-Methyl-11H-benzo[A]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-11H-benzo[A]carbazole is a polycyclic aromatic hydrocarbon with a molecular formula of C17H13N This compound is a derivative of carbazole, featuring a methyl group at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-11H-benzo[A]carbazole typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of carbazole with methylating agents under acidic conditions. Another approach involves the cyclization of appropriate precursors using Lewis acid catalysts .
Industrial Production Methods: Industrial production of this compound may employ large-scale organic synthesis techniques, including continuous flow reactors and high-pressure conditions to optimize yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-11H-benzo[A]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
6-Methyl-11H-benzo[A]carbazole has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and heterocycles.
Biology: Studies have explored its potential as a biological probe due to its fluorescent properties.
Medicine: Research is ongoing to investigate its potential as an anticancer agent, given its structural similarity to other bioactive carbazole derivatives.
Wirkmechanismus
The mechanism of action of 6-Methyl-11H-benzo[A]carbazole involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, it may interact with enzymes and receptors, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
11H-benzo[A]carbazole: Lacks the methyl group at the 6th position, resulting in different chemical reactivity and biological activity.
3,6-Dimethyl-9H-carbazole: Contains two methyl groups, leading to distinct electronic and steric properties.
4H-benzo[def]carbazole: Features a different ring fusion pattern, affecting its chemical behavior and applications
Eigenschaften
CAS-Nummer |
14842-92-3 |
|---|---|
Molekularformel |
C17H13N |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
6-methyl-11H-benzo[a]carbazole |
InChI |
InChI=1S/C17H13N/c1-11-10-12-6-2-3-7-13(12)17-16(11)14-8-4-5-9-15(14)18-17/h2-10,18H,1H3 |
InChI-Schlüssel |
FELXDLPTDFPJNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline](/img/structure/B14705665.png)




![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)

